molecular formula C14H9BrN4S B1662400 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile

2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile

Cat. No.: B1662400
M. Wt: 345.22 g/mol
InChI Key: DEYMHFHACXKPOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of STK393606 is NAD±dependent type-I 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins (PGs) and related eicosanoids .

Mode of Action

STK393606 acts as a competitive inhibitor of NAD±dependent type-I 15-PGDH . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The IC50 value of STK393606 is 26.4 nM, and the Ki value is 5 nM , indicating a high affinity for the enzyme.

Biochemical Pathways

15-PGDH catalyzes the oxidation of primary PGs to their 15-keto metabolites . By inhibiting 15-PGDH, STK393606 can potentially affect the levels of PGs and related eicosanoids in the body . This could have downstream effects on various biochemical pathways, particularly those involved in inflammation and lipid biochemistry .

Pharmacokinetics

The solubility of the compound in different solvents such as dmf and dmso is provided . These solubility properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of 15-PGDH by STK393606 can lead to an increase in the levels of PGs and related eicosanoids . These molecules play various roles in the body, including mediating inflammatory responses. Therefore, the action of STK393606 could potentially have wide-ranging effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of STK393606 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and thus its bioavailability . .

Biochemical Analysis

Biochemical Properties

STK393606 plays a significant role in biochemical reactions, particularly those involving prostaglandins. It acts as a competitive inhibitor of NAD±dependent type-I 15-hydroxy PGDH, with an IC50 value of 26.4 nM and a Ki value of 5 nM . This interaction with 15-PGDH suggests that STK393606 may have a broad impact on prostaglandin-mediated biochemical processes.

Cellular Effects

The effects of STK393606 on cellular processes are largely tied to its inhibition of 15-PGDH. By inhibiting this enzyme, STK393606 can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by prostaglandins .

Molecular Mechanism

STK393606 exerts its effects at the molecular level primarily through its interaction with 15-PGDH. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, prostaglandins, from binding . This inhibition can lead to changes in gene expression and cellular signaling due to the increased levels of prostaglandins.

Metabolic Pathways

STK393606 is involved in the metabolic pathway of prostaglandins, specifically in the inactivation of these molecules. It interacts with the enzyme 15-PGDH, which catalyzes the oxidation of primary prostaglandins to their 15-keto metabolites .

Preparation Methods

The synthesis of STK393606 involves several steps, starting with the preparation of the imidazo[4,5-b]pyridine core. The reaction conditions typically involve the use of bromine and a suitable solvent to introduce the bromo group at the desired position. The thiomethyl group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial production methods for STK393606 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

STK393606 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

STK393606 is unique in its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Similar compounds include:

Compared to these compounds, STK393606 has a higher selectivity and potency, making it a valuable tool for studying prostaglandin metabolism and developing new therapeutic agents.

Properties

IUPAC Name

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYMHFHACXKPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
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2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
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2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
Reactant of Route 4
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
Reactant of Route 5
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile

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